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Compound Name: E12-Tetradecenyl acetate

Cat. No.: B013439 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: (E)-12-Tetradecenyl acetate (E12-14:OAc) is a long-chain fatty acyl acetate,

identified as a key component of the sex pheromone blend for several insect species, including

the European Corn Borer, Ostrinia nubilalis. Its chemical formula is C₁₆H₃₀O₂ with a molecular

weight of 254.41 g/mol .[1][2][3] For research purposes, particularly in chemical ecology, pest

management, and sensory neuroscience, a reliable and stereoselective synthesis is crucial to

obtain the pure (E)-isomer, as biological activity is often highly dependent on stereochemistry.

This document provides detailed protocols for two distinct and reliable synthetic routes for

preparing (E)-12-tetradecenyl acetate: a Horner-Wadsworth-Emmons (HWE) olefination route

and a stereoselective alkyne reduction route. Both methods are designed to maximize the yield

of the desired (E)-isomer.

Method 1: Synthesis via Horner-Wadsworth-
Emmons (HWE) Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of

alkenes from aldehydes or ketones. A key advantage of the HWE reaction is its strong

preference for forming (E)-alkenes, especially with unstabilized or simple alkyl phosphonates.

[4][5][6] This protocol outlines a three-step synthesis starting from commercially available 11-

bromo-1-undecanol.
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Logical Pathway for HWE Synthesis

Step 1: Arbuzov Reaction

Step 2: HWE Olefination
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Caption: Synthesis of (E)-12-Tetradecenyl Acetate via HWE.

Experimental Protocols
Part A: Synthesis of 11-Bromoundecyl Acetate

To a solution of 11-bromo-1-undecanol (1.0 eq) in dichloromethane (DCM, approx. 0.5 M),

add pyridine (1.2 eq).

Cool the mixture to 0 °C in an ice bath.

Add acetic anhydride (1.2 eq) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin

Layer Chromatography (TLC).

Upon completion, quench the reaction with the slow addition of water.

Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and

brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to yield 11-bromoundecyl acetate, which can be used in the next step without

further purification.

Part B: Synthesis of Diethyl [11-(acetyloxy)undecyl]phosphonate (Arbuzov Reaction)

In a round-bottom flask equipped with a reflux condenser, combine 11-bromoundecyl acetate

(1.0 eq) and triethyl phosphite (1.2 eq).

Heat the mixture to 140-150 °C under an inert atmosphere (e.g., Nitrogen or Argon).

Maintain the temperature for 4-5 hours. The reaction progress can be monitored by

observing the cessation of ethyl bromide evolution.

After cooling to room temperature, remove the excess triethyl phosphite by vacuum

distillation to yield the crude phosphonate ester.

Part C: Horner-Wadsworth-Emmons Reaction

Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous

tetrahydrofuran (THF) under an inert atmosphere.

Cool the suspension to 0 °C.

Add a solution of the diethyl [11-(acetyloxy)undecyl]phosphonate (1.0 eq) in anhydrous THF

dropwise.

Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour to ensure

complete formation of the phosphonate carbanion.[7]
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Cool the reaction mixture back to 0 °C and add acetaldehyde (1.5 eq) dropwise.

Allow the reaction to slowly warm to room temperature and stir overnight.

Quench the reaction carefully by the slow addition of saturated aqueous NH₄Cl solution.[7]

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (eluting with a

hexane/ethyl acetate gradient) to afford pure (E)-12-tetradecenyl acetate.

Method 2: Synthesis via Stereoselective Alkyne
Reduction
This synthetic route builds the C₁₄ carbon backbone by coupling two smaller fragments to

create an internal alkyne. The key step is the stereoselective reduction of this alkyne to the (E)-

alkene using a dissolving metal reduction, which reliably produces the trans-isomer.[8][9]

Logical Pathway for Alkyne Reduction Synthesis
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Step 1: Alkyne Alkylation

Step 2: Methylation

Step 3: Reduction & Final Steps
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Caption: Synthesis of (E)-12-Tetradecenyl Acetate via Alkyne Reduction.

Experimental Protocols
Part A: Synthesis of 11-Bromo-1-(tetrahydro-2H-pyran-2-yloxy)undecane
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Dissolve 11-bromo-1-undecanol (1.0 eq) in anhydrous DCM.

Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of pyridinium p-

toluenesulfonate (PPTS).

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

Upon completion, dilute with ether and wash with saturated NaHCO₃ solution and brine.

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the THP-protected alcohol.

Part B: Synthesis of 1-(Tetrahydro-2H-pyran-2-yloxy)tetradec-12-yne

Prepare lithium acetylide by bubbling acetylene gas through a solution of n-butyllithium (n-

BuLi) in anhydrous THF/HMPA at -78 °C.

Add the THP-protected 11-bromoundecane (1.0 eq) from Part A to the lithium acetylide

solution.

Allow the reaction to warm slowly to room temperature and stir overnight.

Quench with saturated aqueous NH₄Cl.

Extract with diethyl ether, wash the combined organic layers with water and brine, dry over

MgSO₄, and concentrate.

The resulting terminal alkyne is then dissolved in anhydrous THF, cooled to -78 °C, and

deprotonated with n-BuLi (1.1 eq).

After stirring for 1 hour, add methyl iodide (1.2 eq) and allow the mixture to warm to room

temperature.

After 2-3 hours, quench with water and perform a standard extractive workup to yield the

internal alkyne.

Part C: Dissolving Metal Reduction

Set up a three-neck flask with a dry ice/acetone condenser and an ammonia inlet.
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Condense anhydrous liquid ammonia (approx. 10 mL per mmol of alkyne) into the flask at

-78 °C.

Add small pieces of sodium metal (3.0 eq) until a persistent blue color is obtained.

Add a solution of the alkyne from Part B (1.0 eq) in a small amount of anhydrous THF

dropwise.

Stir the reaction at -78 °C for 2-4 hours, maintaining the blue color.

Quench the reaction by the careful addition of solid ammonium chloride until the blue color

disappears.

Allow the ammonia to evaporate. Dissolve the residue in water and extract with diethyl ether.

Wash the organic extracts, dry, and concentrate to yield the THP-protected (E)-alkene.

Part D: Deprotection and Acetylation

Dissolve the product from Part C in a mixture of acetic acid, THF, and water (3:1:1 ratio).

Stir at room temperature for 8-12 hours to remove the THP protecting group.

Neutralize the mixture with saturated NaHCO₃ and extract with ether.

Dry and concentrate the organic phase to yield (E)-12-tetradecen-1-ol.

Acetylate the resulting alcohol using the procedure described in Method 1, Part A (using

acetic anhydride and pyridine).

Purify the final product by flash column chromatography to yield pure (E)-12-tetradecenyl

acetate.

Data Presentation
Table 1: Summary of Reaction Parameters
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Step Method
Key
Reagents

Solvent
Temperatur
e

Typical
Time

Acetylation 1 & 2

Alcohol,

Acetic

Anhydride,

Pyridine

DCM 0 °C to RT 4-6 h

Arbuzov 1

Bromo-

acetate,

Triethyl

Phosphite

Neat 140-150 °C 4-5 h

HWE

Olefination
1

Phosphonate,

NaH,

Acetaldehyde

THF 0 °C to RT 12-16 h

Alkylation 2

Bromo-THP

ether, Li-

acetylide, MeI

THF/HMPA -78 °C to RT 12-16 h

Alkyne

Reduction
2

Internal

Alkyne, Na,

liq. NH₃

liq. NH₃ / THF -78 °C 2-4 h

Deprotection 2
THP-ether,

Acetic Acid

AcOH/THF/H

₂O
Room Temp. 8-12 h

Table 2: Analytical Data for (E)-12-Tetradecenyl Acetate
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Property Value Reference

Molecular Formula C₁₆H₃₀O₂ [2]

Molecular Weight 254.41 g/mol [2]

CAS Number 35153-21-0 [2]

Appearance Colorless Oil

¹H NMR (CDCl₃, δ)

~5.4 (m, 2H, -CH=CH-), 4.05

(t, 2H, -CH₂O-), 2.04 (s, 3H, -

COCH₃), 1.62 (m, 5H), 1.2-1.4

(m, 16H)

¹³C NMR (CDCl₃, δ)

~171.2, 131.5, 124.5, 64.7,

32.5, 29.5 (multiple), 28.6,

25.9, 21.0, 17.9

GC-MS (EI)
m/z: 194 (M⁺ - AcOH), and

other characteristic fragments
[10]

Kovats Index (non-polar) ~1810 ± 10 [2]

General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, workup, and purification of

organic compounds as described in the protocols above.
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Caption: General workflow for organic synthesis and purification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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